Rhodium oxide (RhO2)

Description

Overview of Rhodium Oxides in Advanced Materials Science

Rhodium, a member of the platinum group metals, forms several oxides, with the most common being Rhodium(III) oxide (Rh2O3) and Rhodium(IV) oxide, or Rhodium Dioxide (RhO2). ontosight.aiwikipedia.org These oxides are a cornerstone of advanced materials science due to their wide-ranging electronic, chemical, and mechanical properties. researchgate.net Rhodium oxides are integral to numerous applications, including catalysis, where they are used in automobile catalytic converters to reduce nitrogen oxides (NOx) in exhaust fumes. wikipedia.orgacs.org They also play a role in industrial processes like the production of nitric acid and in hydrogenation reactions. chemdad.com

The various forms of rhodium oxide exhibit distinct characteristics. Rhodium(III) oxide, a gray solid, exists in two main crystal structures: a hexagonal corundum structure and an orthorhombic form that appears at temperatures above 750°C. wikipedia.org Thin films of Rh2O3 demonstrate electrochromic properties, changing color reversibly when a voltage is applied, making them of interest for smart glass and display technologies. researchgate.netwikipedia.org In contrast, Rhodium Dioxide (RhO2) is noted for its high electrical conductivity, classifying it as a metallic oxide. ontosight.aiwikipedia.org This property makes it a candidate for electrode materials in advanced energy storage and conversion devices. ontosight.aiaip.org The unique attributes of each rhodium oxide dictate their suitability for specific high-technology applications.

Significance of Rhodium Dioxide in Contemporary Research Paradigms

Rhodium Dioxide (RhO2) is a focal point of contemporary research due to its unique combination of high electrical conductivity, chemical stability, and catalytic activity. ontosight.ai It is a rare transition metal oxide with notable metallic conductivity. Its low electrical resistivity makes it advantageous for electrochemical applications. A significant area of investigation is its use as an electrode material in devices like supercapacitors and fuel cells. ontosight.ai

In the field of catalysis, RhO2 is studied for its potential in various chemical reactions, including the oxidation of carbon monoxide (CO) and the hydrogen evolution reaction (HER), which is crucial for producing hydrogen fuel from water. Research has shown that rhodium nanoparticles embedded with RhO2 clusters exhibit enhanced catalytic activity for hydrogen production in alkaline conditions. Furthermore, RhO2 is being explored for its role as a cocatalyst in photoelectrochemical systems and as a material for sensors designed to detect gases and other physical parameters. ontosight.ai The development of new capacitor electrode materials for dynamic random access memories (DRAMs) and nonvolatile ferroelectric random access memories (FeRAMs) has also drawn attention to RhO2 and other conducting platinum group metal oxides. aip.org

Historical Context of RhO2 Investigation

The formal investigation and characterization of Rhodium Dioxide date back to the late 1960s. In 1968, significant research by O. Muller and R. Roy focused on the formation and stability of platinum and rhodium oxides under high oxygen pressures, which led to the characterization of RhO2's structure. wikipedia.org In the same year, R. D. Shannon reported on the synthesis and properties of RhO2, identifying it as a new member of the rutile crystal family. wikipedia.org

These early studies established that RhO2 possesses a tetragonal rutile structure. ontosight.aiwikipedia.org Synthesis often required high-pressure and high-temperature conditions. One established method involves reacting rhodium(III) chloride (RhCl3) with an oxidant like sodium peroxide (Na2O2) at 600°C under high oxygen pressure (200 MPa). researchgate.net It was noted that RhO2 is highly insoluble, even in hot aqua regia, a mixture of nitric acid and hydrochloric acid known for its ability to dissolve noble metals. researchgate.netwikipedia.org These foundational investigations provided the essential crystallographic and chemical data that underpin modern research into RhO2's applications.

Scope and Objectives of Academic Inquiry into RhO2

Current academic inquiry into Rhodium Dioxide is multifaceted, aiming to deepen the fundamental understanding of its properties and expand its technological applications. A primary objective is the development of scalable and controlled synthesis methods. Researchers are exploring various techniques, including high-pressure routes, thermal oxidation, and sputtering, to produce RhO2 with tailored properties such as specific crystal structures, particle sizes, and thin film morphologies. ontosight.aiaip.orgresearchgate.net

A significant portion of research is dedicated to harnessing RhO2's catalytic and electronic properties. The goals include:

Enhancing Catalytic Efficiency: Studies focus on optimizing RhO2 as a catalyst for key industrial and environmental reactions, such as CO oxidation in automotive converters and the hydrogen evolution reaction for clean energy production. acs.org

Developing Advanced Electrodes: Researchers are investigating RhO2 thin films and nanostructures for use in next-generation energy storage devices, aiming to improve performance, conductivity, and stability. ontosight.aiaip.org

Exploring Novel Applications: Emerging research is exploring the use of RhO2 in new domains, such as sensors and even as a potential component in anticancer agents, although this is an early area of investigation. ontosight.ai

The overarching goal is to manipulate the synthesis and structure of RhO2 to fine-tune its properties for specific, high-impact applications in materials science, electronics, and catalysis.

Data Tables

Table 1: Crystallographic and Physical Properties of Rhodium Oxides

| Property | Rhodium Dioxide (RhO2) | Rhodium(III) Oxide (Rh2O3) |

| Formula | RhO2 | Rh2O3 |

| Molar Mass | 134.904 g/mol wikipedia.org | 253.809 g/mol |

| Crystal Structure | Tetragonal (Rutile type) wikipedia.orgaip.org | Hexagonal (Corundum type), Orthorhombic wikipedia.org |

| Appearance | Black crystalline solid wikipedia.org | Gray solid wikipedia.org |

| Electrical Property | Metallic conductor (<10⁻⁴ Ohm·cm) wikipedia.org | Semiconductor aip.org |

| Thermal Stability | Decomposes to Rh2O3 at 850°C in air wikipedia.org | Decomposes around 1100-1150°C chemdad.com |

| Solubility | Insoluble in aqua regia wikipedia.org | Insoluble in ordinary solvents wikipedia.org |

Table 2: Key Research Findings on Rhodium Dioxide (RhO2)

| Research Area | Finding | Significance |

| Synthesis | Can be synthesized via a high-pressure anhydrous route using RhCl3 and Na2O2 at 600°C and 200 MPa O2. researchgate.net | Provides a method to obtain X-ray pure RhO2 without hydroxyl group contamination. researchgate.net |

| Crystal Structure | Possesses a tetragonal rutile structure (P42/mnm) with Rh-O distances of 195.0 pm and 198.3 pm. researchgate.net | The specific atomic arrangement underlies its electronic and physical properties. ontosight.ai |

| Electronic Properties | Exhibits metallic resistivity with values less than 10⁻⁴ Ohm·cm. wikipedia.org | High conductivity is crucial for its application as an electrode material in electronic and electrochemical devices. ontosight.aiaip.org |

| Catalysis | Rh nanoparticles with embedded RhO2 clusters show enhanced activity for the alkaline hydrogen evolution reaction. | Offers a pathway to more efficient hydrogen fuel production. |

| Thin Films | Can be prepared by sputtering a rhodium target in an oxygen atmosphere. aip.org | Enables the creation of thin, conductive, and stable layers for electronic components like capacitors. aip.org |

Structure

2D Structure

Properties

IUPAC Name |

dioxorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYDBKYFEURFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

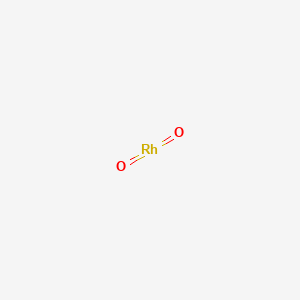

O=[Rh]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RhO2, O2Rh | |

| Record name | Rhodium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065254 | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.904 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12137-27-8 | |

| Record name | Rhodium oxide (RhO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Rhodium Dioxide Rho2

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile platform for the synthesis of RhO2, often involving the use of precursors that are subsequently transformed into the desired oxide.

A notable solution-based approach involves the use of polymeric precursors. This method leverages the templating effect of polymers to influence the structure and properties of the final RhO2 product.

The synthesis of RhO2 can be achieved through the thermal treatment of macromolecular metal-polymer complexes. mdpi.comcsic.es In this method, a rhodium salt, such as Rhodium(III) chloride (RhCl3), is coordinated with a polymer. uchile.clresearchgate.net The resulting complex is then subjected to pyrolysis, leading to the formation of a nanostructured mixture containing the RhO2 phase. uchile.cl For instance, a nanostructured Rh/RhO2 mixture is readily obtained by the thermal treatment of a macromolecular chitosan·(RhCl3)x precursor. mdpi.comcsic.es This solvent-less synthesis approach is considered reliable for producing nanostructured materials. uchile.cl

The choice of the polymeric precursor can play a role in determining the final phase of the rhodium oxide. For example, using a chitosan·(RhCl3)x precursor leads to a mixture of nanostructured Rh/RhO2, whereas a PSP-4-PVP·(RhCl3)x precursor yields a Rh/Rh2O3 phase. uchile.cl However, studies have shown that the nature of the polymeric precursor, acting as a solid-state template, does not significantly affect the "foam-like" morphology of the resulting rhodium metal oxide nanoparticles. uchile.cl The particle size of the products obtained through this method is typically in the nanometer range, with sizes around 16 nm confirmed by High-Resolution Transmission Electron Microscopy (HRTEM). uchile.cl

| Precursor | Resulting Phase | Average Particle Size | Morphology |

| Chitosan·(RhCl3)x | Rh/RhO2 | ~16 nm uchile.cl | Foam-like uchile.cl |

| PSP-4-PVP·(RhCl3)x | Rh/Rh2O3 | ~16 nm uchile.cl | Foam-like uchile.cl |

Another significant solution-based pathway involves the use of amorphous hydrous rhodium oxide as a precursor, which is then converted to crystalline RhO2 through thermal treatment.

Amorphous rhodium hydrous oxide precursors can be prepared by precipitation from a rhodium salt solution, such as Rhodium(III) nitrate (B79036) (Rh(NO3)3), using a precipitating agent like ammonia (B1221849) (NH3) or sodium hydroxide (B78521) (NaOH). researchgate.net The subsequent thermal treatment of this amorphous precursor is a critical step in forming crystalline rhodium oxides. researchgate.net

The phase composition of the final product is highly dependent on the thermal treatment conditions. For example, calcination of the amorphous precursor at 400°C can yield a mixture of α-Rh2O3 and RhO2, particularly if the precursor was aged for a shorter duration (e.g., 1 day) during its preparation. researchgate.net At higher temperatures, RhO2 tends to decompose. researchgate.netresearchgate.net Specifically, after calcination at 500°C, two crystalline phases, α-Rh2O3 and RhO2, can be obtained. researchgate.net As the temperature is further increased, RhO2 is reduced, and α-Rh2O3 becomes the single phase at 650°C. researchgate.net

| Calcination Temperature (°C) | Resulting Crystalline Phases from Amorphous Hydrous Rhodium Oxide |

| 400 | α-Rh2O3 and RhO2 (from precursor aged for 1 day) researchgate.net |

| 500 | α-Rh2O3 and RhO2 researchgate.net |

| 650 | α-Rh2O3 (single phase) researchgate.net |

Amorphous Hydrous Oxide Precursors

Solid-State Synthesis Pathways

Solid-state synthesis offers an alternative, often solvent-free, route to produce RhO2. mdpi.com These methods typically involve the thermal decomposition of solid precursors. The pyrolysis of macromolecular complexes, as described in the polymeric precursor section, can also be considered a solid-state method. uchile.cl This approach is valued for its potential to produce pure phase materials directly as a solid, which can simplify product separation. mdpi.com While various solid-state methods exist for other metal oxides, specific and general methods for the nanostructured synthesis of RhO2 are less common. mdpi.com One reported solid-state approach involves the thermal decomposition of molecular complexes at high temperatures, around 800 °C, in air. mdpi.com

High-Temperature Calcination Processes

High-temperature calcination is a conventional yet effective method for synthesizing crystalline rhodium oxides. This process typically involves the thermal decomposition of rhodium-containing precursors, such as salts or hydrous oxides, in a controlled atmosphere. The final phase and crystallite size of the RhO₂ are highly dependent on the precursor type, temperature, heating rate, and atmosphere.

Research has shown that amorphous rhodium hydrous oxide can serve as an effective precursor for RhO₂. When an amorphous precursor, prepared by precipitating a Rh(NO₃)₃ solution with NaOH, is heated to 650 °C, a mixture of RhO₂ and β-Rh₂O₃ is formed. The crystallite size of the RhO₂ produced through this method was measured to be 21 nm. In another study, the calcination of a different amorphous rhodium hydrous oxide precursor at 500°C in air yielded a combination of two crystalline phases: α-Rh₂O₃ and RhO₂. However, at temperatures above this, RhO₂ tends to decompose into the more stable α-Rh₂O₃ phase.

The choice of precursor and calcination conditions significantly influences the outcome. For instance, the thermal oxidation of rhodium metal requires temperatures between 600–800°C to form RhO₂; temperatures exceeding 800°C lead to its decomposition into Rh₂O₃. The thermal decomposition of organometallic precursors, such as tris(acetylacetonato)rhodium(III) ([Rh(acac)₃]), at 400–500°C under an inert atmosphere can yield RhO₂ nanoparticles with sizes ranging from 5 to 10 nm. Flash calcination, which involves introducing the precursor into a pre-heated furnace, has also been explored. When rhodium nitrate supported on ceria is subjected to flash calcination with a final temperature of 500°C, it can lead to a strong interaction between the noble metal and the support.

Solvent-Less Synthesis Techniques

Solvent-less synthesis techniques are gaining prominence as green and efficient alternatives to traditional solvent-based methods. These solid-state methods, which include the thermal treatment of polymer-metal complexes and mechanochemistry, can produce nanostructured materials with unique properties.

A notable solvent-less approach involves the thermal treatment of a macromolecular precursor, Chitosan·(RhCl₃)x. Pyrolysis of this solid precursor results in a nanostructured composite phase of Rh/RhO₂. This method yields nanoparticles with a "foam-like" morphology and an average size of approximately 16 nm, as confirmed by High-Resolution Transmission Electron Microscopy (HRTEM). The use of a polymer precursor acts as a solid-state template, guiding the formation of the nanostructure.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents another powerful solvent-free technique. While specific reports on the direct mechanosynthesis of pure RhO₂ are limited, the method has been successfully applied to create related materials. For example, rhodium nanoparticles supported on alumina (B75360) (Rh/Al₂O₃) have been prepared via a mechanochemical route, demonstrating the feasibility of producing highly dispersed rhodium nanoparticles on a support without solvents. Furthermore, mechanochemical synthesis has been employed to introduce rhodium nanoclusters or single atoms into high entropy oxide supports, highlighting its versatility in creating complex catalytic materials under ambient conditions.

Thin Film Deposition Techniques for RhO₂

For applications in electronics and electrochromics, the fabrication of high-quality thin films of RhO₂ is essential. Various physical vapor deposition (PVD) techniques are employed for this purpose, with reactive sputtering being one of the most common.

Reactive sputtering is a versatile technique used to deposit compound thin films. In this process, a metallic rhodium target is sputtered in a vacuum chamber containing a reactive gas, typically oxygen, which reacts with the sputtered rhodium atoms to form an oxide film on a substrate. The properties of the resulting RhO₂ film, such as its stoichiometry, crystallinity, and resistivity, are highly sensitive to sputtering parameters.

Key parameters influencing the film properties include the substrate temperature, RF power, and the composition of the sputtering atmosphere. Studies analogous to those on Ruthenium dioxide (RuO₂) systems show that precise control of these variables is critical. For RhO₂, poorly-crystallized, conducting thin films are typically formed at substrate temperatures below 150°C. Increasing the temperature above this can lead to the formation of the semiconducting Rh₂O₃ phase. The resistivity of the deposited films has been found to decrease with decreasing RF power, which is thought to promote the oxidation of rhodium.

The sputtering atmosphere also plays a crucial role. Amorphous rhodium oxide thin films have been prepared by reactive sputtering at a low temperature of -20 °C in either an oxygen (O₂) or water (H₂O) vapor atmosphere. Post-deposition annealing is often performed to improve the film quality. Annealing a poorly-crystallized RhO₂ film in an oxygen atmosphere at temperatures up to 700°C can induce the formation of well-crystallized RhO₂ films, significantly reducing their electrical resistivity to as low as 80 µΩcm.

Nanostructural Control in RhO₂ Synthesis

Controlling the size, shape, and morphology of RhO₂ at the nanoscale is critical for enhancing its performance, particularly in catalysis and sensing, where high surface area and specific crystal facets are advantageous.

Strategies to control the morphology and size of RhO₂ nanoparticles often involve careful manipulation of the synthesis conditions of their precursors. For RhO₂ synthesized via calcination, the properties of the initial amorphous precursor are paramount. Research has demonstrated that by prolonging the hydrothermal ageing time of an amorphous rhodium hydrous oxide suspension, the crystallite size of the RhO₂ formed upon calcination at 600°C can be decreased from 6 nm to 3 nm.

Another effective method is the thermal decomposition of organometallic compounds. The controlled decomposition of tris(acetylacetonato)rhodium(III) at 400–500°C has been shown to produce crystalline RhO₂ nanoparticles with a relatively narrow size distribution of 5–10 nm. Solvent-less synthesis using a chitosan-rhodium chloride precursor yields Rh/RhO₂ nanoparticles of around 16 nm.

While methods specifically for tuning RhO₂ morphology are still developing, strategies used for rhodium metal nanoparticles provide valuable insights. These include the polyol method, where tuning the pH and reaction temperature can control particle size, and seeded growth methods, where the rate of precursor addition is critical for controlling both size and shape. Such strategies can be adapted to control the rhodium precursor nanocrystals, which can then be subsequently oxidized to form RhO₂ with tailored nanostructures.

Interestingly, the same rhodium hydrous oxide precursors used to generate RhO₂ at high temperatures can be directed to form nanocrystalline rhodium metal under different conditions. The pathway towards either the metal or the oxide is often determined by the specific precursor chemistry and the thermal treatment temperature.

A key factor in the formation of metallic rhodium is the presence of certain additives in the precursor preparation. For example, when an amorphous rhodium hydrous oxide is precipitated from a Rh(NO₃)₃ solution in the presence of urotropin, subsequent heating at a relatively low temperature of 300°C in air leads to the formation of nanocrystalline metallic rhodium. The crystallite size of the rhodium metal produced this way has been measured to be between 4 and 7 nm. This process is distinct from the formation of oxide phases like RhO₂, which typically requires higher calcination temperatures. The urotropin in the precursor plays a critical role in facilitating this reductive pathway at a lower temperature.

Iii. Advanced Characterization Techniques and Spectroscopic Analysis of Rho2

Electron Microscopy-Based Characterization

Electron microscopy provides direct visualization of the material's structure at high magnification, offering insights into particle size and surface morphology.

High-Resolution Transmission Electron Microscopy (HRTEM) is crucial for determining the size and crystalline nature of RhO₂ nanoparticles. rsc.org Studies show that when synthesized, rhodium oxide nanoparticles can be located within the mesoporous channels of support materials. For instance, RhO₂ nanoparticles with sizes less than 3 nanometers have been observed within these structures. rsc.org The size of the nanoparticles can be influenced by synthesis conditions, with some methods yielding particles with a mean size of approximately 1.52 nm. rsc.org HRTEM not only allows for the measurement of particle dimensions but also for the visualization of their distribution. scispace.com For example, TEM images can confirm the formation of monolayer films of these nanoparticles on a substrate. scispace.com

HRTEM Data on RhO₂ Nanoparticle Sizing

| Sample Description | Mean Particle Size (nm) | Key Observation |

|---|---|---|

| RhO₂ in mesoporous channels | < 3 | Nanoparticles located within the support structure. rsc.org |

| Stabilized Rh nanoparticles | 1.52 (± 0.21) | Demonstrates control over particle size through synthesis. rsc.org |

| Monolayer film of Rh nanoparticles | 1.9 (± 0.3) to 3.6 (± 0.5) | Size variation depending on synthesis parameters. scispace.com |

Scanning Electron Microscopy (SEM) is employed to study the surface morphology of RhO₂. semanticscholar.orgresearchgate.net This technique reveals the shape and three-dimensional structure of the nanoparticles and their agglomerates. acs.org SEM images have shown that rhodium oxide nanoparticles can form in a spherical shape. semanticscholar.orgresearchgate.net The morphology can be influenced by the presence of capping agents during synthesis; without such agents, nanoparticles may adhere together, forming a bulk structure. semanticscholar.org SEM analysis can also reveal distinct surface facets on individual nanoparticles. acs.org

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. forcetechnology.commalvernpanalytical.comh-and-m-analytical.com Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint for that specific phase. forcetechnology.commalvernpanalytical.com By comparing the experimental diffraction pattern of a sample with reference patterns from extensive databases, the crystalline components can be identified. forcetechnology.comh-and-m-analytical.com This method is essential for confirming the formation of the RhO₂ crystal structure and distinguishing it from other rhodium oxides, such as Rh₂O₃, or metallic rhodium. mccrone.com XRD can also provide information on the degree of crystallinity and the average crystallite size of the nanoparticles. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present in the top few nanometers of a material's surface. mdpi.com

XPS is particularly valuable for distinguishing between the different oxidation states of rhodium, such as Rh³⁺ and Rh⁴⁺. researchgate.netacs.org The formation of highly oxidized Rh⁴⁺ species has been identified in films prepared by specific methods like radio frequency discharge in an oxygen atmosphere. acs.org Analysis of the Rh 3d core-level spectra allows for the quantification of these different oxidation states. Studies have shown that the surface of rhodium can be oxidized to form RhO₂, and the extent of oxidation can be dependent on factors like temperature and oxygen pressure. mdpi.com The presence of both Rh³⁺ and Rh⁴⁺ indicates a mixed-valent oxide structure on the surface. acs.org

The deconvolution of the high-resolution XPS spectra for the Rh 3d region allows for the assignment of binding energies to specific oxidation states. The Rh 3d spectrum consists of two peaks, Rh 3d₅/₂ and Rh 3d₃/₂. For metallic rhodium (Rh⁰), the Rh 3d₅/₂ peak is typically found at a binding energy of about 307.2-307.6 eV. mdpi.comresearchgate.net When rhodium is oxidized, these peaks shift to higher binding energies. The Rh 3d₅/₂ peak for Rh³⁺ (in Rh₂O₃) is often reported around 308.2-308.8 eV. researchgate.netthermofisher.com For the Rh⁴⁺ state in RhO₂, the binding energy is shifted further, to approximately 308.6-309.0 eV. scite.ai The deconvolution process involves fitting separate peaks for each oxidation state to the experimental spectrum to determine their relative concentrations. mdpi.com

XPS Binding Energy Assignments for Rhodium Species

| Rhodium Species | Oxidation State | Rh 3d₅/₂ Binding Energy (eV) |

|---|---|---|

| Metallic Rhodium | Rh⁰ | ~307.2 - 307.6 mdpi.comresearchgate.net |

| Rhodium(III) Oxide | Rh³⁺ | ~308.2 - 308.8 researchgate.netthermofisher.com |

| Rhodium Dioxide | Rh⁴⁺ | ~308.6 - 309.0 scite.ai |

Surface Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a primary technique for determining the surface oxidation state of rhodium oxides. The identification of the Rh⁴⁺ state, characteristic of RhO₂, is achieved by analyzing the binding energies of the Rh 3d core levels. For metallic rhodium, the Rh 3d₅/₂ peak appears at approximately 307.53 eV. mdpi.com Upon oxidation, this peak shifts to higher binding energies. The formation of an oxide results in a chemical shift of about 0.8 eV or more. mdpi.com

Specifically, the Rh⁴⁺ oxidation state in RhO₂ is identified by a characteristic Rh 3d binding energy. For instance, XPS analysis of fresh catalysts has revealed that surface rhodium can exist in the form of RhO₂ with a Rh 3d binding energy of 309.1 eV. researchgate.net In plasma-synthesized films, the formation of Rh⁴⁺ species within a mixed Rh⁴⁺/Rh³⁺ oxyhydroxide structure has been demonstrated. acs.org The binding energies for different rhodium species are crucial for distinguishing between the various oxidation states present on a material's surface.

Table 1: Reported XPS Binding Energies for Rhodium Species

| Species | Rh 3d Core Level | Reported Binding Energy (eV) | Source(s) |

|---|---|---|---|

| Metallic Rhodium (Rh) | 3d₅/₂ | 307.53 | mdpi.com |

| Rhodium(III) oxide (Rh₂O₃) | 3d₅/₂ | ~308.3 | scite.ai |

| Rhodium dioxide (RhO₂) | 3d | 309.1 | researchgate.net |

| Rhodium dioxide (RhO₂) | 3d₅/₂ | ~308.6 | scite.ai |

Examination of Contradictory XPS Data for RhO₂ Species

The interpretation of XPS data for rhodium dioxide is not always straightforward, and contradictory findings have been reported in the literature. researchgate.net The binding energy for the Rh⁴⁺ state in the Rh 3d₅/₂ core-level has been cited across a range of 309-310 eV, leading to ambiguity in peak assignment. researchgate.net This variability can complicate the precise identification of RhO₂ versus other oxidized or hydroxylated rhodium species.

One source of contradiction arises from the analysis of the O 1s spectrum. While some studies have identified RhO₂ based on an additional O 1s peak at a specific binding energy (e.g., 530.6 eV), other research has failed to detect this feature under their experimental conditions. researchgate.net Furthermore, the inherent characteristics of the RhO₂ spectra can contribute to interpretation challenges. It has been noted that RhO₂ may exhibit asymmetric peak shapes in some crystalline phases, which can interfere with accurate peak fitting and deconvolution, making it difficult to distinguish from other coexisting rhodium species. thermofisher.comthermofisher.com The close proximity of binding energies for Rh₂O₃ (~308.3 eV) and RhO₂ (~308.6 eV) further complicates unambiguous identification, as these peaks can overlap significantly. scite.ai

Optical Spectroscopy and Electronic Structure Probing

Bandgap Determination via Tauc Plots

The optical bandgap (Eg) is a fundamental electronic property of a semiconductor, and for RhO₂, it can be determined from optical absorption or reflectance data using a Tauc plot. wikipedia.orgpsu.edu This method relates the absorption coefficient (α) to the incident photon energy (hν) through the equation:

(αhν)¹/ʳ = A(hν - Eg)

where A is a constant and the exponent 'r' denotes the nature of the electronic transition (e.g., r = 2 for an indirect allowed transition, r = 1/2 for a direct allowed transition). wikipedia.org

To construct a Tauc plot, the quantity (αhν)¹/ʳ is plotted against the photon energy (hν). thermofisher.com The resulting graph typically shows a linear region for photon energies above the bandgap. By extrapolating this linear portion of the curve to the x-axis (where (αhν)¹/ʳ = 0), the value of the optical bandgap (Eg) can be determined. wikipedia.orgthermofisher.com For powdered or non-transparent RhO₂ samples, diffuse reflectance measurements are used, with the Kubelka-Munk function applied to convert reflectance data into a form analogous to the absorption coefficient. thermofisher.com

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a technique used to investigate the electronic transitions within a material. shu.ac.uk When RhO₂ absorbs ultraviolet or visible light, electrons are promoted from a ground state to a higher energy, excited state. shu.ac.uk For transition metal compounds like rhodium dioxide, the absorption bands observed in the UV-Vis spectrum typically arise from two main types of electronic transitions: d-d transitions and charge-transfer transitions. uzh.chstemed.site

d-d Transitions: These involve the excitation of an electron from one d-orbital to another. In transition metal oxides, these bands are often broad due to the strong coupling of the electronic transition with molecular vibrations. stemed.site

Charge-Transfer (CT) Transitions: These involve the movement of an electron between the metal and the oxygen ligands.

The absorption spectrum, which plots absorbance against wavelength, provides information about the energies of these electronic transitions. uzh.ch The position and intensity of the absorption bands are characteristic of the material's electronic structure, offering insights into the arrangement of its electron energy levels. shu.ac.uk

Thermal Analysis Techniques

Differential Thermal Analysis (DTA) for Thermal Behavior and Phase Transitions

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to study the thermal behavior and phase transitions of materials like RhO₂. mat-cs.comlongdom.org The method works by heating a sample and an inert reference material under identical, controlled temperature conditions and continuously measuring the temperature difference (ΔT) between them. wikipedia.orgslideshare.net

This differential temperature is plotted against the programmed temperature, resulting in a DTA curve or thermogram. wikipedia.org

Endothermic Events: When the RhO₂ sample undergoes a process that absorbs heat, such as melting or a solid-state phase transition, its temperature will lag behind the reference temperature. This results in a negative peak on the DTA curve. slideshare.net

Exothermic Events: If a process that releases heat occurs, such as crystallization or certain decomposition reactions, the sample's temperature will momentarily exceed the reference temperature, creating a positive peak. slideshare.net

Thus, DTA can identify the specific temperatures at which RhO₂ undergoes physical or chemical changes upon heating, providing critical data on its thermal stability, melting point, and any crystalline phase transformations. wikipedia.orgcam.ac.uk

Iv. Theoretical and Computational Investigations of Rhodium Dioxide Rho2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esa.intacs.org It has been extensively applied to RhO₂ to understand its fundamental properties and catalytic potential. acs.orgacs.org DFT calculations allow for the modeling of complex systems, providing insights that are often difficult to obtain through experimental means alone. stanford.edu

DFT calculations are instrumental in determining the stable atomic arrangements and electronic properties of RhO₂. Theoretical studies have investigated various crystalline phases, with the rutile-type structure being a common focus. For instance, analysis of the Fourier transforms of rutile-RhO₂ shows a peak for Rh-O coordination at approximately 1.7 Å and a second peak for the Rh-Rh shell at about 2.8 Å. researchgate.net

To accurately model the electronic structure of highly correlated metal oxides like RhO₂, standard DFT methods are sometimes insufficient and may underestimate properties like the band gap. stanford.eduresearchgate.net The DFT+U method, which incorporates an on-site Coulomb interaction parameter (U), is often employed to correct for electron self-interaction errors. stanford.edufrontiersin.org For rhodium oxides, a U value of 5.97 eV has been used for Rh in some studies. frontiersin.org In the case of Rh₂O₃, DFT calculations predicted a band gap of 0.20 eV, significantly lower than the experimental value of 1.20 eV. stanford.edu By applying the DFT+U method with a U value of 3.5 eV, a more accurate band gap of 1.14 eV was achieved. stanford.edu This highlights the importance of choosing appropriate computational methods to accurately describe the electronic states, which in turn govern the material's catalytic and conductive properties. stanford.edu The density of states (DOS) analysis derived from these calculations reveals that Rh d-orbitals and O p-orbitals are the primary contributors to the electronic structure across all energy levels. stanford.edu

A key application of DFT in catalysis is the prediction of energy parameters that govern chemical reactions. This includes calculating the adsorption energies of reactant molecules and the binding energies of reaction intermediates on the catalyst surface. frontiersin.org For RhO₂, DFT has been used to calculate the adsorption energies of species involved in the hydrogen evolution reaction (HER), such as water (H₂O) and adsorbed hydrogen (H*). acs.orgresearchgate.net

These calculations can reveal how factors like mechanical strain influence the catalytic activity. For example, applying compressive strain to the RhO₂ (110) surface has been shown to modify the adsorption energies of H₂O and H, thereby tuning its catalytic performance for the HER. researchgate.net DFT is also used to determine the binding energies of intermediates in other important reactions, such as the oxygen evolution reaction (OER), which involves intermediates like O, OH, and OOH. frontiersin.org By calculating these fundamental energy parameters, researchers can predict reaction pathways and identify the most likely rate-determining steps. wiley-vch.de

| Strain Condition | Adsorption Energy of H₂O (eV) | Adsorption Energy of H* (eV) |

| Strain-Free | -0.55 | 0.20 |

| 3% Compressive Strain | -0.65 | 0.15 |

| 5% Compressive Strain | -0.70 | 0.10 |

| This table presents DFT-calculated adsorption energies for water (H₂O) and hydrogen (H) on the RhO₂ (110) surface with and without applied biaxial in-plane compressive strain. Data sourced from theoretical calculations. researchgate.net* |

Mechanistic Studies through Computational Simulation

The strength of the metal-oxygen bond is a critical factor in oxide catalysis. Computational analysis can quantify the energy required to break the Rh-O bond, providing insight into the catalyst's stability and reactivity. For the RhO₂ (110) surface, there are two inequivalent oxygen positions, denoted O1 and O2. researchgate.net DFT calculations have shown that applying biaxial in-plane compressive strain can significantly alter the Rh-O bond breaking energy at these sites. acs.orgresearchgate.net This strain-induced modulation of bond strength is a key mechanism for enhancing catalytic activity, as it can facilitate the necessary bond-making and bond-breaking steps in a catalytic cycle. researchgate.net

| Strain Condition | Bond Breaking Energy at O1 site (eV) | Bond Breaking Energy at O2 site (eV) |

| Strain-Free | ~4.2 | ~3.8 |

| 3% Compressive Strain | ~3.5 | ~3.4 |

| 5% Compressive Strain | ~3.1 | ~3.2 |

| This table shows the calculated energy required to break the Rh-O bond at two different oxygen sites (O1 and O2) on the RhO₂ (110) surface. The energy changes with the application of compressive strain. Data sourced from theoretical calculations. acs.orgresearchgate.net |

Gibbs free energy diagrams are a crucial output of computational catalysis studies, illustrating the energy landscape of a reaction pathway. wiley-vch.de These diagrams plot the Gibbs free energy of each state in the reaction, including reactants, intermediates, transition states, and products. wiley-vch.deutexas.edu For a catalytic reaction, the pathway involves the adsorption of reactants onto the catalyst, their conversion to products through one or more steps, and finally the desorption of products. wiley-vch.de

DFT calculations have been used to construct Gibbs free energy diagrams for the hydrogen evolution reaction (HER) on the RhO₂ (110) surface. researchgate.net These diagrams show that the energy barrier for water dissociation (a key step in alkaline HER) is significantly lower on RhO₂ compared to noble metals like platinum (Pt) and rhodium (Rh) itself. acs.org Specifically, the water dissociation free energy barrier (ΔGB) on RhO₂ is much lower than on Rh. acs.org Furthermore, computational studies have demonstrated that applying compressive strain to RhO₂ can further lower the energy barriers, enhancing its catalytic activity for hydrogen production. researchgate.net

| Catalyst Surface | Water Dissociation Free Energy Barrier (ΔGB) (eV) | Thermodynamic Barrier (ΔGT) (eV) |

| RhO₂ (110) | ~0.4 | ~0.2 |

| Rh (111) | ~0.8 | ~0.7 |

| Pt (111) | ~0.9 | ~0.8 |

| This table compares the calculated free energy barriers for the water dissociation step of the Hydrogen Evolution Reaction (HER) on different catalyst surfaces. Data sourced from theoretical calculations. researchgate.net |

Advanced Computational Approaches in Materials Science

Beyond standard DFT calculations, the field of computational materials science is continuously evolving, incorporating more sophisticated and powerful methods. european-mrs.com These advanced approaches aim to bridge different time and length scales, from the quantum mechanical level to macroscopic material properties. mpie.desciencesconf.org

Advanced methods relevant to the study of materials like RhO₂ include:

Multiscale Modeling: This approach integrates different computational techniques to simulate material behavior across multiple scales. mpie.de For example, quantum mechanical methods like DFT can provide parameters for larger-scale simulations using molecular dynamics (MD) or continuum models. cityu.edu.hk

Machine Learning (ML): ML is increasingly used in materials science to accelerate discovery and design. esa.intmpie.de ML models can be trained on large datasets from DFT calculations to predict material properties with high speed and accuracy, enabling high-throughput screening of new potential catalysts. esa.int

Ab Initio Molecular Dynamics (AIMD): This method combines DFT with molecular dynamics to simulate the time evolution of atomic systems, providing insights into dynamic processes, reaction mechanisms, and material behavior at finite temperatures. sciencesconf.org

High-Throughput Workflows: Automated computational workflows, often powered by frameworks like pyiron, allow for the systematic and rapid evaluation of thousands of potential materials. mpie.de This is crucial for discovering novel materials with desired properties for applications in energy, catalysis, and electronics. european-mrs.commpie.de

These advanced computational tools are essential for tackling complex challenges in materials science, from designing catalysts with enhanced activity and stability to understanding fundamental processes like corrosion and degradation. esa.intmpie.de By combining these cutting-edge simulation techniques, researchers can move from theoretical insights to tangible innovations in materials like rhodium dioxide. mpie.de

Application of Atomic Electron Tomography (AET) for Three-Dimensional Atomic Structure

Atomic Electron Tomography (AET) is a state-of-the-art imaging technique that provides the precise three-dimensional (3D) coordinates of individual atoms within a material. ucla.eduosti.gov This method is crucial for understanding the structure-property relationships in nanomaterials, especially where disruptions in periodicity, such as defects and interfaces, significantly influence functionality. pku.edu.cn

The AET process involves acquiring a series of two-dimensional (2D) projection images of a sample using an advanced electron microscope, such as a scanning transmission electron microscope (STEM), while tilting the sample to various orientations. ucla.edu Sophisticated iterative reconstruction algorithms are then used to assemble these 2D images into a 3D model of the material's atomic structure. ucla.eduosti.gov

AET's strength lies in its ability to characterize structures without assuming crystallinity, making it ideal for studying complex features like:

Point defects ucla.edu

Grain boundaries and phase boundaries ucla.educern.ch

The core structure of dislocations ucla.edupku.edu.cn

Chemical order and disorder cern.ch

Surface reconstructions pku.edu.cn

By precisely localizing the 3D coordinates of individual atoms, AET allows for the direct measurement of atomic displacements and the calculation of the full strain tensor within the material. ucla.edu This has been demonstrated in materials like iron-platinum (FePt) and zirconium-zirconia (Zr-ZrO₂) nanoparticles. pku.edu.cncern.chmpie.de In the case of the metal-oxide interface in Zr-ZrO₂, AET revealed a diffuse interface and significant structural distortions that relieve stress. pku.edu.cn Such detailed atomic-level information is critical for understanding the catalytic, optical, and electronic properties of metal oxides like RhO₂. The atomic coordinates determined through AET can also serve as direct inputs for first-principles calculations to investigate material properties further. cern.ch

| Capability | Description | Relevance to RhO₂ |

| 3D Atomic Coordinates | Determines the precise (x, y, z) position of individual atoms with picometer precision. ucla.edu | Enables accurate modeling of the RhO₂ crystal lattice and its surfaces. |

| Defect Identification | Images vacancies, dislocations, and stacking faults in 3D. ucla.edupku.edu.cn | Crucial for understanding how defects impact the catalytic and electronic performance of RhO₂. |

| Interface Analysis | Characterizes the 3D atomic structure of interfaces, such as metal-oxide boundaries. pku.edu.cn | Provides insight into the interaction between RhO₂ and support materials in catalytic systems. |

| Strain Measurement | Allows for the calculation of the full 3D strain tensor at the nanoscale. ucla.edu | Helps to understand stress relief mechanisms and their effect on the stability and properties of RhO₂ nanoparticles. |

| Chemical Ordering | Distinguishes between different elements in alloys and compounds. cern.ch | Can be used to study the arrangement of rhodium and oxygen atoms and identify any chemical disorder. |

In Situ Synchrotron X-ray Nano-Tomography for Real-Time Material Evolution

In situ synchrotron X-ray nano-tomography is a powerful technique for visualizing the dynamic evolution of a material's 3D structure in real-time and under realistic operating conditions. nih.govaip.org By using the high photon flux from a synchrotron source, researchers can acquire tomographic data rapidly, enabling time-lapse studies of processes such as synthesis, catalysis, and degradation. aip.orgspiedigitallibrary.org

This method is particularly valuable for studying materials like metal oxides, where properties are strongly linked to morphological and chemical changes that occur at elevated temperatures or in reactive environments. nih.gov For instance, the technique has been used to observe the redox-driven phase transformation between copper(II) oxide (CuO) and copper(I) oxide (Cu₂O) during high-temperature thermal cycling, a process relevant to thermal energy storage. stonybrook.edu Similarly, it has been employed to study the dealloying of metals in molten salts and the formation of pores in quasicrystals. nih.gov

For rhodium dioxide, this technique could provide unprecedented insights into its behavior during catalytic reactions or thermal treatment. It would allow for the direct observation of:

Particle Sintering: How RhO₂ nanoparticles coalesce at high temperatures, which can lead to a loss of catalytic activity.

Phase Transformations: The structural changes RhO₂ undergoes during redox cycles (e.g., reduction to metallic Rh or other oxide phases).

Chemical Evolution: Tracking changes in the chemical state and distribution of rhodium within a sample during a reaction. stonybrook.edu

A compact heating stage can be integrated into the nano-tomography setup to perform these experiments, allowing for precise temperature control while the 3D structure is imaged. nih.gov The ability to directly visualize and quantify the 3D morphological and chemical evolution of RhO₂ under operational conditions is key to understanding its performance and designing more stable and efficient materials. nih.gov

| Feature | Advantage | Example Application |

| High Temporal Resolution | Enables time-lapse 3D imaging of dynamic processes. aip.org | Observing the nucleation and growth of Rh nanoparticles from the reduction of RhO₂ during a catalytic reaction. stonybrook.edu |

| In Situ Conditions | Allows for characterization under realistic temperatures, pressures, and chemical environments. nih.gov | Studying the structural stability of RhO₂ as a catalyst support under high-temperature oxidation or reduction. |

| Nanoscale Resolution | Provides 3D images with a spatial resolution of less than 100 nm. aip.orgspiedigitallibrary.org | Visualizing the formation of pores or cracks in an RhO₂-based material during thermal cycling. |

| Chemical Sensitivity | Can be combined with spectroscopic techniques like XANES to map chemical states in 3D. stonybrook.edu | Tracking the oxidation state of rhodium (e.g., Rh⁴⁺ in RhO₂, Rh³⁺ in Rh₂O₃, or Rh⁰ in metallic Rh) within a particle during a reaction. |

Role of Artificial Intelligence in Materials Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming materials science by accelerating the discovery and design of novel materials with desired properties. joaiar.orgtandfonline.com These computational tools can analyze vast datasets to identify complex patterns and predict material performance, significantly reducing the time and cost associated with traditional trial-and-error experimentation. joaiar.orgmdpi.com

In the field of catalysis, AI is used to screen potential catalyst candidates, predict their activity and selectivity, and optimize reaction conditions. joaiar.org ML models are trained on datasets containing information about catalyst composition, structure, and experimental outcomes. acs.org Once trained, these models can predict the performance of new, "unseen" catalyst formulations. acs.org

A pertinent example is the use of ML to guide the design of promoted rhodium-based catalysts for higher alcohol synthesis. acs.org In one study, ensemble tree-based algorithms (random forest and gradient boosting) were developed to predict the space-time yield of higher alcohols based on a set of 14 input features, which included catalyst descriptors and reaction conditions. acs.org The models demonstrated high accuracy, with the random forest model achieving a coefficient of determination (R²) of 0.93 on the test data. acs.org This data-driven approach successfully identified a key descriptor, the "promoter affinity index (PAI)," which correlates with catalyst performance and provides rational guidance for selecting effective promoters. acs.org

For RhO₂, AI and ML could be applied to:

Predict Catalytic Performance: Develop models that predict the efficiency of RhO₂ in specific reactions (e.g., oxidation of CO, reduction of NOx) based on its properties.

Discover New Compositions: Screen vast compositional spaces to identify dopants or promoters that could enhance the stability or activity of RhO₂.

Optimize Synthesis: Use ML to guide the synthesis process to achieve desired particle sizes, morphologies, or defect densities.

Despite their power, challenges remain, such as the need for large, high-quality datasets and the "black box" nature of some algorithms. joaiar.org The development of explainable AI (XAI) aims to make these models more transparent, providing deeper insights into the underlying structure-property relationships. joaiar.org

| ML Model | Training Data R² | Test Data R² | Application |

| Random Forest | 0.97 | 0.93 | Predicting the performance of promoted Rh-based catalysts. acs.org |

| Gradient Boosting Trees | 0.99 | 0.85 | Predicting the performance of promoted Rh-based catalysts. acs.org |

V. Catalytic Applications of Rhodium Dioxide Rho2

Electrocatalysis

Rhodium dioxide's utility in electrocatalysis stems from its electronic structure and the nature of its surface, which can be engineered to enhance catalytic performance. Research has explored its application in both promoting the oxidation of water to oxygen (OER) and the reduction of water to hydrogen (HER).

The oxygen evolution reaction is a critical but often kinetically sluggish half-reaction in water splitting. The development of efficient and stable electrocatalysts for OER, particularly in acidic environments, is a key challenge. While pure Rhodium dioxide's specific performance metrics in acidic OER are not extensively detailed in readily available literature, its role in enhancing the activity of other noble metal catalysts is well-documented.

While pure rhodium generally exhibits lower OER activity compared to iridium, its incorporation into iridium-based catalysts has been shown to significantly boost performance in acidic electrolytes. acs.org The synergy between rhodium and iridium leads to a modification of the electronic and geometric properties of the catalyst, resulting in enhanced catalytic activity. nih.gov

Research into rhodium-iridium (Rh-Ir) alloy nanoparticles has provided significant insights into the beneficial role of rhodium in acidic OER catalysis. The OER activities of these alloys exhibit a volcano-shaped dependence on the iridium composition, with iridium-rich nanoparticles showing superior performance compared to pure iridium nanoparticles. acs.orgnih.gov

A notable example is the Rh22Ir78 nanoparticle composition, which has demonstrated a remarkable enhancement in OER activity. nih.gov This alloy achieved a mass activity of 1.17 A mg⁻¹Ir at a 300 mV overpotential in 0.5 M H2SO4, representing a threefold improvement over pure iridium nanoparticles. nih.govnih.gov This enhancement is attributed to the synergistic interplay of ensemble and electronic effects when a small amount of rhodium is alloyed with iridium. nih.gov This synergy reduces the binding energy difference between the O* and OOH* intermediates, which is a critical step in the OER mechanism, thereby accelerating the reaction kinetics. nih.govosti.gov

The following table summarizes the electrochemical performance of various Rh-Ir alloy nanoparticle compositions for the OER in an acidic medium.

| Catalyst Composition | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Mass Activity at 300 mV Overpotential (A mg⁻¹Ir) |

|---|---|---|---|

| Rh/VXC | - | - | - |

| Rh73Ir27/VXC | - | - | 0.422 |

| Rh49Ir51/VXC | - | - | - |

| Rh22Ir78/VXC | 292 | - | 1.17 |

| Ir/VXC | 340 | - | 0.349 |

Data sourced from ACS Nano 2019, 13 (11), 13225–13234. acs.orgresearchgate.net

The durability of these Rh-Ir alloy nanoparticles is also noteworthy, with negligible shifts in polarization curves observed after 2000 OER cycles, indicating high stability in the harsh acidic environment. researchgate.net

The active sites in rhodium-based OER catalysts are believed to be the rhodium atoms themselves, where the oxidation state plays a crucial role in catalytic activity. researchgate.net In the context of Rh-Ir alloys, the presence of rhodium modifies the electronic structure of the iridium sites, which are considered the primary active centers for OER in these materials. nih.gov The synergy between the two metals optimizes the binding energies of reaction intermediates on the iridium sites, leading to enhanced performance. nih.gov The formation of surface oxides, including rhodium oxide species, is considered essential for the catalytic activity. researchgate.net

The hydrogen evolution reaction is the cathodic half-reaction in water splitting. While platinum-based materials are the benchmark catalysts for HER, their high cost and scarcity drive the search for alternative, efficient electrocatalysts. Rhodium-based materials, including rhodium dioxide, have shown significant promise for HER, particularly in alkaline electrolytes.

A significant challenge for many noble metal oxides in HER catalysis is their instability under the reductive potentials required for the reaction. However, research has demonstrated that compressive strain can stabilize RhO2 clusters, making them viable and highly active HER catalysts in alkaline media. nih.govresearchgate.netacs.org In a strawberry-like nanostructure where RhO2 clusters are embedded in the surface layer of rhodium nanoparticles, these clusters remain stable at a reduction potential as low as -0.3 V versus the reversible hydrogen electrode. nih.govresearchgate.netacs.org

These stabilized RhO2 clusters have been identified as the true catalytic species for the alkaline HER and exhibit an activity superior to that of commercial Pt/C catalysts. acs.org The enhanced performance is attributed to the fact that the energy barrier for water dissociation on RhO2 is significantly lower than on metallic rhodium, a crucial step in the alkaline HER process. acs.org

Furthermore, studies on Rh-Rh2O3 nanoparticle composites have provided quantitative data on the excellent HER performance of rhodium oxide-containing catalysts in alkaline solutions. These composites have demonstrated significantly higher HER activity compared to their Rh2O3-free counterparts. researchgate.net In these systems, the adsorptive dissociation of water is believed to occur on the Rh2O3 sites, generating hydrogen adatoms on adjacent Rh sites, which then recombine to form hydrogen molecules. researchgate.net

The table below presents the electrochemical performance data for a Rh-Rh2O3 nanoparticle composite catalyst for the HER in an alkaline electrolyte.

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

|---|---|---|---|

| Rh-Rh2O3-NPs/C | Alkaline | 63 | 70 |

Data sourced from Journal of Materials Chemistry A, 2020, 8, 19881-19889. researchgate.net

Carbon Dioxide Reduction (CO2RR) Electrocatalysis

Photocatalysis

Photocatalysis has emerged as a promising technology for environmental remediation, particularly for the degradation of organic dye pollutants in water. nih.gov Metal oxides are widely studied as photocatalysts due to their ability to generate reactive oxygen species (ROS) under light irradiation. The process typically involves the degradation of dyes like Methylene (B1212753) Blue (MB) and Rhodamine B (RhB). semanticscholar.orgresearchgate.net

While various metal oxides such as TiO₂, ZnO, Nb₂O₅, and WO₃ have been extensively studied for the photocatalytic degradation of methylene blue, specific research detailing the application of pure rhodium dioxide (RhO₂) for this purpose is not widely available. nih.govsemanticscholar.orgresearchgate.net The efficiency of photocatalytic degradation is dependent on the chemical structure of the dye and the properties of the photocatalyst. researchgate.net For example, studies on niobium oxide (Nb₂O₅) nanoparticles showed higher photocatalytic efficiency for the degradation of MB compared to RhB, a difference attributed to the dyes' molecular structures. researchgate.net In a typical process, the degradation percentage can be very high, with some composite catalysts achieving over 99% degradation of MB after 120 minutes of irradiation. researchgate.net

A plausible mechanism would involve the following steps:

Photon Absorption and Charge Generation: The semiconductor component, RhO₂, absorbs photons with energy greater than its bandgap, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB). This process leaves a positively charged hole (h⁺) in the valence band.

Charge Separation and Transfer: The metallic rhodium (Rh) nanoparticles in the composite can act as an electron sink. The photogenerated electrons from the RhO₂ conduction band migrate to the Rh particles. This transfer is crucial as it inhibits the rapid recombination of electrons and holes, which is a major limiting factor in photocatalytic efficiency. nih.gov

Generation of Reactive Oxygen Species (ROS):

The trapped electrons on the Rh particles can react with adsorbed oxygen molecules (O₂) to form superoxide (B77818) radicals (•O₂⁻).

The holes (h⁺) remaining in the valence band of RhO₂ are powerful oxidizing agents. They can directly oxidize adsorbed pollutant molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

Pollutant Degradation: The generated superoxide and hydroxyl radicals are strong, non-selective oxidizing agents that attack the organic pollutant molecules (like methylene blue), breaking them down into simpler, less harmful compounds, and ultimately leading to their complete mineralization into CO₂ and H₂O. nih.gov

Heterogeneous Catalysis (Beyond Electro- and Photo-Applications)

Beyond its roles in electro- and photocatalysis, rhodium oxide serves as a versatile and robust catalyst in a wide array of conventional heterogeneous catalytic reactions. These applications are vital in the chemical industry for producing valuable chemicals and in environmental catalysis for pollution control. mdpi.com

One significant application is in CO oxidation , a critical reaction for automotive exhaust treatment. researchgate.net Rhodium-based catalysts are a key component of three-way converters, which simultaneously oxidize carbon monoxide (CO) and unburnt hydrocarbons while reducing nitrogen oxides (NOx). mdpi.com Studies on singly dispersed rhodium atoms on silica (B1680970) (SiO₂) have shown activity for the reduction of NO with CO at temperatures of 300 °C and higher. wpmucdn.com

Another important industrial process where rhodium catalysts are employed is hydroformylation , which involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. A heterogeneous rhodium oxide catalyst encapsulated within a silicalite-1 zeolite (Rh₂O₃@S-1) has been successfully used for the hydroformylation of terminal olefins like 1-hexene (B165129) and 1-octene. acs.org

Furthermore, rhodium catalysts supported on various oxides are effective for reforming reactions and C-C bond cleavage . mdpi.com For example, rhodium-loaded catalysts have been investigated for the gas-phase ring-opening of cyclohexane, a reaction relevant to upgrading fuel properties. nih.gov

The table below summarizes some of the diverse heterogeneous catalytic applications of rhodium and its oxides.

| Catalytic Application | Catalyst System Example | Reactants | Products | Reference |

|---|---|---|---|---|

| Hydroformylation | Rh₂O₃@S-1 Zeolite | Terminal Olefins + CO + H₂ | Aldehydes | acs.org |

| NOx Reduction | Rh₁/SiO₂ | NO + CO | N₂ + CO₂ | wpmucdn.com |

| Three-Way Catalysis | Rh-based catalysts | CO, Hydrocarbons, NOx | CO₂, H₂O, N₂ | mdpi.com |

| Cyclohexane Ring Opening | Rh/Al₂O₃, Rh/SiO₂ | Cyclohexane + H₂ | n-hexane, methylcyclopentane | nih.gov |

| CO Oxidation | Rh/Al₂O₃ | CO + O₂ | CO₂ | acs.org |

CO Oxidation Reactions

The catalytic activity of rhodium species in CO oxidation is a subject of extensive research, with a notable debate concerning the exact nature of the active phase. While some studies suggest that the metallic form of rhodium is more active, a significant body of evidence points towards the crucial role of rhodium oxides, including RhO₂, in facilitating this reaction, especially under specific conditions.

The catalytic performance of rhodium is heavily influenced by its oxidation state and particle size. Research indicates that the tendency of rhodium nanoparticles to oxidize is size-dependent. For instance, rhodium particles smaller than 2.5 nm tend to oxidize under CO oxidation conditions, and these small rhodium oxide particles have demonstrated significantly higher activity—by as much as two orders of magnitude—compared to their larger metallic counterparts researchgate.net. This suggests that for certain catalyst designs, the formation of a rhodium oxide phase is paramount for achieving high efficiency. The catalytic activity of metal catalysts can be tuned by engineering the surface oxide layer researchgate.net.

Conversely, other studies using single-crystal model catalysts have concluded that for rhodium, an oxygen-covered metallic surface is more active for CO oxidation than the bulk oxide phase acs.orgchalmers.semdpi.com. These studies propose that the surface oxide on rhodium can be a low-activity phase acs.org. This highlights a key controversy in the field, where the reaction conditions and the physical form of the catalyst (e.g., nanoparticles vs. single crystals) likely determine whether the metallic or oxide phase is more active.

In contrast to rhodium, the behavior of similar noble metal oxides can differ. For example, studies on palladium have shown that thin palladium oxide films are at least as active as the metallic palladium surface in CO oxidation acs.orgmdpi.com. This comparison underscores the unique catalytic chemistry of each noble metal and its oxides.

Detailed research findings on the catalytic activity of different rhodium phases are summarized in the table below.

| Catalyst Phase | Key Research Finding | Reported Activity/Characteristic | Source(s) |

| Small Rhodium Oxide Nanoparticles (<2.5 nm) | Oxidized state is stabilized on supports like ceria. | More active by two orders of magnitude in CO oxidation than larger metallic Rh particles. | researchgate.net |

| Rhodium Surface Oxide (on single crystal) | Considered a low-active phase for CO oxidation. | The oxygen-covered metallic surface is more active than the oxide phase. | acs.orgchalmers.semdpi.com |

| Thin RhO₂ Film (on nanoparticles) | Can form on the nanoparticle surface and dictate reaction dynamics. | Serves as the primary site for the reaction at low temperatures. | researchgate.net |

| Single-Atom Rh Catalysts | Reaction can follow a Mars-van Krevelen mechanism involving reduction and re-oxidation of Rh ions. | Achieves 20% CO conversion (T₂₀) at temperatures between 112°C and 256°C depending on the support. | nih.gov |

| Thin Palladium Oxide Films (for comparison) | Thin oxide films are highly active. | At least as active toward CO oxidation as the metallic surface. | acs.orgmdpi.com |

Vi. Emerging Research Directions and Future Perspectives for Rhodium Dioxide Rho2

Development of High-Entropy Materials Incorporating Rhodium Oxides

High-entropy materials (HEMs) are a novel class of materials composed of five or more principal elements in near-equimolar ratios. This compositional complexity can lead to unique properties, and the inclusion of rhodium oxides is a promising frontier. mdpi.comnih.gov High-entropy oxides (HEOs) containing rhodium are being investigated for their potential as advanced catalysts. duke.edu The high-entropy framework can stabilize rhodium in various oxidation states and create a multitude of diverse active sites, potentially enhancing catalytic activity, stability, and selectivity for reactions like CO2 hydrogenation. mdpi.comduke.edu

The primary advantages of incorporating rhodium into HEOs include:

Enhanced Catalytic Activity: The synergistic interaction between the different elements can boost the intrinsic catalytic performance of the rhodium sites. nih.gov

Improved Stability: The inherent configurational entropy of HEOs can lead to highly stable structures that resist degradation under demanding reaction conditions. mdpi.com

Tunable Selectivity: The complex and varied surface of HEOs offers a range of adsorption sites, which can be tailored to favor the production of specific chemical products. duke.edu

Current research efforts are concentrated on the synthesis of phase-pure HEOs containing rhodium and the detailed characterization of their structural and electronic properties. duke.edu The ultimate aim is to develop robust catalysts for challenging industrial processes.

Exploration of Misfit-Layered Rhodium Oxides for Thermoelectric Applications

Thermoelectric materials, which can convert heat into electricity, are gaining attention for waste heat recovery. The efficiency of these materials is gauged by a figure of merit (ZT). Misfit-layered oxides, with their alternating crystal layers, are particularly promising for thermoelectric applications. scirp.orgsemanticscholar.org

Researchers are actively exploring misfit-layered rhodium oxides, which consist of conductive RhO2 layers alternating with other oxide layers. scirp.orgsemanticscholar.orgscirp.org This structure is designed to exhibit both high electrical conductivity and low thermal conductivity, key ingredients for a high ZT. Specifically, bismuth-based rhodium oxides have been investigated for their thermoelectric properties. scirp.org

Novel Synthetic Strategies for Tailored RhO2 Nanostructures and Thin Films

The properties and performance of RhO2 are intrinsically linked to its structure at the nanoscale. Consequently, a significant area of research is dedicated to developing new methods for synthesizing RhO2 nanostructures and thin films with precise control over their size, shape, and crystallinity. researchgate.netmdpi.com

Several synthesis techniques are being explored:

Reactive Sputtering: This physical vapor deposition method has been successfully used to create RhO2 thin films. aip.orgresearchgate.netresearchgate.net The properties of the resulting films, such as their resistivity and crystallinity, can be tuned by controlling sputtering parameters like RF power and substrate temperature. researchgate.netresearchgate.net Post-deposition annealing has also been shown to improve the quality of the films. researchgate.net

Solid-State Pyrolysis: This solvent-less method involves the thermal treatment of macromolecular precursors. researchgate.netmdpi.com For example, a nanostructured Rh/RhO2 mixture has been obtained by heating a chitosan-rhodium chloride precursor. researchgate.netmdpi.comuchile.cl

Chemical Vapor Deposition (CVD): Shape-selective synthesis of rhodium nanostructures has been achieved using CVD with rhodium acetate (B1210297) as a precursor, yielding shapes like cubes and hexagons depending on the temperature. aip.org

These advanced synthesis methods are crucial for fabricating RhO2 materials for specific applications in catalysis and electronics. aip.org

In-Depth Mechanistic Understanding of RhO2 Catalysis and Surface Reactivity

While RhO2 is a known catalyst for various reactions, including CO oxidation, a detailed, atomic-level understanding of its catalytic mechanisms is still under investigation. lu.sersc.org Recent studies suggest that rhodium oxide species, rather than metallic rhodium, may be the active centers in some catalytic processes. mdpi.comuchile.cl

Future research will focus on:

Identifying Active Sites: Pinpointing the specific surface sites on RhO2 that are responsible for its catalytic activity.

Characterizing Reaction Intermediates: Identifying the transient chemical species that form on the catalyst surface during a reaction.

Investigating Support Interactions: Understanding how the underlying support material influences the behavior of RhO2 nanoparticles in supported catalysts.

For instance, in CO oxidation, the formation of a thin RhO2 surface oxide film has been linked to an increase in CO2 production. lu.se In contrast, the formation of bulk Rh2O3 has been shown to poison the reaction. lu.se Theoretical studies using Density Functional Theory (DFT) are also being employed to investigate the structure and reactivity of rhodium oxide surfaces. stanford.edu

Integration of Advanced Operando Characterization with Theoretical Modeling

To truly understand how RhO2 catalysts function, it is essential to study them under real-world operating conditions. This is achieved through operando characterization, which involves analyzing the catalyst while the reaction is in progress. nih.govkit.edu

The combination of operando techniques with theoretical modeling provides a powerful toolkit for unraveling complex catalytic mechanisms. nih.gov Key techniques include:

Operando Spectroscopy: Techniques like X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy can provide insights into the catalyst's structure and the species present on its surface during a reaction. kit.edursc.org

Scanning Tunneling Microscopy (STM): This can be used to visualize the catalyst surface at the atomic scale under reaction conditions. rsc.org

Density Functional Theory (DFT): Computational DFT calculations can be used to model reaction pathways and predict the stability and reactivity of different catalyst structures. stanford.edunih.govacs.orgresearchgate.net

For example, operando Raman spectroscopy has been used to verify the structural stability of Rh-doped RuO2 catalysts during the oxygen evolution reaction. nih.gov Similarly, operando FTIR spectroscopy has been employed to study the degradation of rhodium-based catalysts in hydroformylation. rsc.org This integrated approach, combining real-time experimental data with theoretical calculations, is crucial for the rational design of next-generation RhO2 catalysts. nih.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing RhO₂ with structural purity?

RhO₂ is synthesized via thermal oxidation of rhodium metal under controlled oxygen atmospheres (600–800°C). Structural purity is confirmed using X-ray diffraction (XRD) to verify crystallinity and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Higher temperatures (>800°C) should be avoided to prevent decomposition to Rh₂O₃ .

Q. How can UV-Vis spectroscopy be utilized to determine RhO₂ concentration in solution?

UV-Vis absorption spectra (300–650 nm) are measured, with peak absorbance at 400–450 nm. Calibration curves are constructed using solutions of known concentrations, correlating absorbance intensity with concentration. Deviations in Beer-Lambert law adherence require checking for aggregation or solvent interactions .

Q. What are the primary catalytic applications of RhO₂ in chemical reactions?

RhO₂ catalyzes hydroformylation of alkenes, CO hydrogenation, N₂O production from NO, and nitrous oxide decomposition in propulsion systems. Its efficiency stems from redox-active sites and stability under oxidative conditions .

Q. What thermal conditions are critical for stabilizing RhO₂ during synthesis?

Maintain temperatures between 600–800°C in oxygen-rich environments. Above 800°C, RhO₂ decomposes to Rh₂O₃, necessitating in-situ monitoring via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can discrepancies in reported catalytic efficiencies of RhO₂ be resolved?

Contradictions often arise from variations in surface area, synthesis conditions, or defect density. Use Brunauer-Emmett-Teller (BET) analysis for surface area quantification and extended X-ray absorption fine structure (EXAFS) to probe local atomic coordination. Cross-validate with kinetic studies under standardized conditions .

Q. What electrochemical methods enhance the active surface area of RhO₂ for catalysis?

Apply the rapid square wave potential stepping (RSWPS) technique at 1.9–4.3 V and 0.5–6 kHz to form oxide layers, followed by electroreduction. This increases electroactive sites by 30–50%, verified via cyclic voltammetry (CV) and scanning electron microscopy (SEM) .